molecular formula C7H7NO B14745089 N-Phenylmethanimine N-oxide CAS No. 4745-47-5

N-Phenylmethanimine N-oxide

Cat. No.: B14745089
CAS No.: 4745-47-5
M. Wt: 121.14 g/mol
InChI Key: RQUUDWRETZBLHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenylmethanimine N-oxide (CAS 3376-23-6), also known as α-Phenyl-N-methylnitrone, is a nitrone compound with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol . Structurally, it consists of a phenyl group attached to a methylene-imine oxide moiety. This compound is widely used in organic synthesis, particularly in [3+2] cycloaddition reactions for constructing five-membered heterocycles. Its IUPAC name, Methanamine, N-(phenylmethylene)-, N-oxide, reflects its functional groups and substitution pattern. The compound’s planar geometry and hydrogen-bonding capabilities influence its reactivity and crystalline packing .

Properties

CAS No.

4745-47-5

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

N-phenylmethanimine oxide

InChI

InChI=1S/C7H7NO/c1-8(9)7-5-3-2-4-6-7/h2-6H,1H2

InChI Key

RQUUDWRETZBLHA-UHFFFAOYSA-N

Canonical SMILES

C=[N+](C1=CC=CC=C1)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, phenylmethanimine is dissolved in glacial acetic acid under stirring, followed by dropwise addition of aqueous hydrogen peroxide (10–15% w/w). The mixture is heated to 70–75°C for 3–4 hours, facilitating oxidation of the imine nitrogen. Critical parameters include:

  • Temperature Control : Elevated temperatures (70–75°C) enhance reaction rates but require careful monitoring to prevent over-oxidation or decomposition.
  • Stoichiometry : A 1:1 molar ratio of phenylmethanimine to H₂O₂ ensures complete oxidation, though excess oxidant (1.5–2.0 equivalents) may improve yields in moisture-sensitive systems.
  • Acid Catalysis : Glacial acetic acid acts as both solvent and catalyst, protonating the imine nitrogen to increase electrophilicity and facilitate peroxide attack.

Workup and Purification

Post-reaction, glacial acetic acid is removed via vacuum distillation (-0.06 to -0.08 MPa) at 60–70°C. The residue is neutralized with saturated sodium carbonate (pH 8–9), precipitating the N-oxide. Subsequent recrystallization from water or ethanol yields the pure product, with final drying under reduced pressure (30–40°C) ensuring stability.

Table 1: Optimized Conditions for N-Oxide Synthesis via H₂O₂/Acetic Acid

Parameter Optimal Range Impact on Yield/Purity
Reaction Temperature 70–75°C Maximizes conversion; minimizes side reactions
H₂O₂ Concentration 10–15% (w/w) Balances reactivity and safety
Reaction Time 3–4 hours Ensures complete oxidation
Neutralization pH 8–9 Precipitates product; avoids hydrolysis
Drying Temperature 30–40°C Preserves thermal stability

Mechanistic Considerations

The oxidation of phenylmethanimine to its N-oxide proceeds through a two-step electrophilic mechanism:

  • Protonation and Peroxide Attack : Acetic acid protonates the imine nitrogen, increasing its susceptibility to nucleophilic attack by hydrogen peroxide.
    $$
    \text{Ph-CH=NH} + \text{H⁺} \rightarrow \text{Ph-CH=NH₂⁺} \quad \text{(Rate-determining step)}
    $$
    $$
    \text{Ph-CH=NH₂⁺} + \text{HO-O⁻} \rightarrow \text{Ph-CH=N-OH} + \text{H₂O} \quad
    $$

  • Tautomerization and Stabilization : The initial hydroxylamine intermediate tautomerizes to the thermodynamically favored N-oxide form:
    $$
    \text{Ph-CH=N-OH} \leftrightarrow \text{Ph-CH=N-O} \quad
    $$

Challenges and Limitations

Hydrolytic Instability

N-Phenylmethanimine N-oxide exhibits marked sensitivity to moisture, undergoing hydrolysis to benzaldehyde and hydroxylamine under aqueous conditions:
$$
\text{Ph-CH=N-O} + \text{H₂O} \rightarrow \text{Ph-CHO} + \text{NH₂OH} \quad
$$
This necessitates anhydrous workup protocols and inert-atmosphere storage.

Isomeric Purity

The E/Z configuration of the parent imine influences N-oxide stereochemistry. Gas-phase synthesis (via vacuum pyrolysis) favors the E-isomer, while solution-phase methods yield mixtures requiring chromatographic separation.

Scientific Research Applications

Based on the search results, there seems to be some confusion in the query regarding the compound name. The query asks for information on "N-Phenylmethanimine N-oxide," but the search results mainly provide information on phenylmethanimine and amine oxides. This compound is not explicitly mentioned. However, N-oxides are also known as amine oxides .

Here's what can be gathered from the search results:

Chemical Reactions involving Phenylmethanimine

  • Oxidation: Can be oxidized to form corresponding oxides, such as N-methyl-1-phenylmethanimine oxide.
  • Reduction: Reduction typically yields primary amines.
  • Substitution: Can participate in nucleophilic substitution reactions, where the imine nitrogen acts as a nucleophile.
  • Cycloaddition: Capable of undergoing [3+2] cycloaddition reactions with dipolarophiles like bicyclopropylidene, forming five-membered heterocycles. N-methyl-1-phenylmethanimine oxide can participate in cycloaddition reactions .

N-methyl-1-phenylmethanimine oxide

N-methyl-1-phenylmethanimine oxide can be synthesized using a tetrahedral capsule as a nanoreactor in water .

Spectroscopic data:

  • 1H NMR (500 MHz, Chloroform- d): δ = 8.35–8.11 (m, 2H), 7.69–7.33 (m, 4H), 3.87 (s, 3H)
  • 13C NMR (126 MHz, Chloroform- d): δ = 134.42, 130.45, 130.33, 129.64, 128.93, 128.43, 128.14, 54.24

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of N-Oxide Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
N-Phenylmethanimine N-oxide C₈H₉NO 135.16 3376-23-6 Phenyl, methylene-imine oxide
Voriconazole N-oxide C₁₆H₁₄F₃N₅O₂ 379.31 N/A Triazole, fluorophenyl substituent
Trimethylamine N-oxide (TMAO) C₃H₉NO 75.11 1184-78-7 Trimethylamine backbone
5-Methoxy DMT N-oxide C₁₃H₁₈N₂O₂ 234.30 4006-02-4 Indole, methoxy, dimethylamino groups
Orphenadrine N-oxide C₁₈H₂₃NO₂ 285.38 29215-00-7 Diphenylmethoxy, dimethylamino oxide
Chlorpromazine N-oxide C₁₇H₁₉ClN₂OS 334.86 N/A Phenothiazine, chlorophenyl substituent

Key Observations :

  • This compound is simpler in structure compared to drug-derived N-oxides like Voriconazole N-oxide or Chlorpromazine N-oxide , which contain bulky heterocyclic groups .
  • Trimethylamine N-oxide (TMAO) is a small, endogenous metabolite linked to cardiovascular diseases, contrasting with synthetic N-oxides used in pharmaceuticals .

Key Observations :

  • This compound lacks direct biological activity but is critical in synthesizing bioactive molecules, unlike TMAO or Voriconazole N-oxide , which are biomarkers or drug metabolites .
  • Chlorpromazine N-oxide undergoes extensive hepatic metabolism, while Pyrilamine N-oxide shows reduced tissue accumulation, highlighting metabolic diversity among N-oxides .

Crystallographic and Reactivity Comparisons

  • Crystal Packing : this compound forms layered structures via C–H···O hydrogen bonds and π-π interactions, similar to pyrazole-based N-oxides (e.g., C₂₂H₁₇N₃O) but with simpler stacking motifs .
  • Reactivity : The methylene-imine oxide group in this compound facilitates cycloaddition reactions, whereas TMAO participates in osmoregulation and protein stabilization .

Q & A

Q. Advanced

  • Use OCT1-knockout mammalian cell lines (e.g., HEK293) to test transporter dependency. Compare uptake in wild-type vs. knockout models via LC-MS intracellular quantification .
  • Perform competitive inhibition assays with known OCT1 substrates (e.g., sorafenib) to identify shared transport pathways.
  • For in vivo relevance, profile pharmacokinetics in Oct1-deficient murine models to assess hepatic and plasma distribution .

How should researchers validate the microbial origin of N-oxide metabolites in microbiome studies?

Q. Advanced

  • Combine germ-free animal models with stable isotope tracing (e.g., 13C-labeled precursors) to track microbial conversion.
  • Use metagenomic sequencing to correlate metabolite levels with microbial taxa (e.g., Clostridium spp. for TMAO production).
  • Apply Spearman’s rank correlation to statistically link metabolite concentrations with microbial abundance across cohorts .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal contact.
  • Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .
  • Follow H303/H313/H333 safety codes: avoid dust generation and implement emergency rinsing stations .

What structural features of this compound influence its pharmacokinetic behavior, and how can these be modeled?

Q. Advanced

  • The N-oxide group enhances solubility but may reduce membrane permeability. Use PAMPA assays to predict passive diffusion.
  • Model plasma protein binding via equilibrium dialysis and correlate with logP values.
  • Apply QSAR models incorporating electronic parameters (e.g., Hammett constants) to predict metabolic stability and clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.